Diethyl 2-(2-(vinyloxy)ethyl)malonate Diethyl 2-(2-(vinyloxy)ethyl)malonate
Brand Name: Vulcanchem
CAS No.: 71172-76-4
VCID: VC17148274
InChI: InChI=1S/C11H18O5/c1-4-14-8-7-9(10(12)15-5-2)11(13)16-6-3/h4,9H,1,5-8H2,2-3H3
SMILES:
Molecular Formula: C11H18O5
Molecular Weight: 230.26 g/mol

Diethyl 2-(2-(vinyloxy)ethyl)malonate

CAS No.: 71172-76-4

Cat. No.: VC17148274

Molecular Formula: C11H18O5

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

Diethyl 2-(2-(vinyloxy)ethyl)malonate - 71172-76-4

Specification

CAS No. 71172-76-4
Molecular Formula C11H18O5
Molecular Weight 230.26 g/mol
IUPAC Name diethyl 2-(2-ethenoxyethyl)propanedioate
Standard InChI InChI=1S/C11H18O5/c1-4-14-8-7-9(10(12)15-5-2)11(13)16-6-3/h4,9H,1,5-8H2,2-3H3
Standard InChI Key FHBPLNAJCDTIPP-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(CCOC=C)C(=O)OCC

Introduction

Chemical Structure and Molecular Properties

Diethyl 2-(2-(vinyloxy)ethyl)malonate belongs to the class of malonic esters, featuring a molecular formula of C11H18O5\text{C}_{11}\text{H}_{18}\text{O}_{5} and a molecular weight of 230.26 g/mol. Its structure comprises a central malonate core substituted with a 2-(vinyloxy)ethyl group, which introduces both ester and vinyl ether functionalities. The malonate group (CH(COOC2H5)2\text{CH}(\text{COOC}_2\text{H}_5)_2) provides sites for nucleophilic substitution, while the vinyl ether (CH2=CH-O-\text{CH}_2=\text{CH-O-}) enables cationic polymerization.

Table 1: Molecular Properties of Diethyl 2-(2-(Vinyloxy)ethyl)malonate

PropertyValue
CAS Number71172-76-4
Molecular FormulaC11H18O5\text{C}_{11}\text{H}_{18}\text{O}_{5}
Molecular Weight230.26 g/mol
Functional GroupsMalonic ester, vinyl ether
ReactivityCationic polymerization, ester hydrolysis

The compound’s bifunctional nature allows it to participate in diverse chemical reactions, making it a valuable building block for synthesizing polymers with tailored properties . The vinyl ether group undergoes cationic polymerization, while the malonate ester can be modified post-polymerization to introduce carboxylic acid groups, enabling further functionalization .

Synthesis and Reaction Mechanisms

Synthetic Routes

The synthesis of diethyl 2-(2-(vinyloxy)ethyl)malonate typically involves the reaction of diethyl malonate with vinyl ether derivatives under controlled conditions. A common approach utilizes nucleophilic substitution, where the enolate ion of diethyl malonate attacks a vinyl ether electrophile. This reaction requires precise temperature control (often between 140–180°C) and catalytic systems to optimize yield and purity .

Table 2: Key Reaction Conditions for Synthesis

ParameterOptimal Range
Temperature140–180°C
CatalystAcidic or metal-based catalysts
PressureVacuum (-0.01 to -0.1 MPa)
SolventToluene, dichloromethane

Catalytic Systems

Recent patents highlight the use of loading-type ionic catalysts to enhance reaction efficiency. These catalysts, often supported on weakly acidic cation-exchange resins or silica gels, facilitate condensation reactions between diethyl malonate and triethyl orthoformate derivatives . For example, nickel chloride (NiCl2\text{NiCl}_2) and manganese chloride (MnCl2\text{MnCl}_2) immobilized on resins have been shown to improve selectivity while minimizing side reactions like polymerization or ester degradation .

The reaction mechanism proceeds through the formation of a six-membered transition state, where the catalyst stabilizes the carbanion intermediate of diethyl malonate, enabling nucleophilic attack on the vinyl ether electrophile . This step is critical for introducing the vinyloxy group without compromising the ester functionality.

Living Cationic Polymerization

Initiation Systems

Diethyl 2-(2-(vinyloxy)ethyl)malonate undergoes living cationic polymerization when initiated by systems such as hydrogen iodide/iodine (HI/I2\text{HI/I}_2) or boron trifluoride etherate (BF3O(C2H5)2\text{BF}_3\cdot\text{O}(\text{C}_2\text{H}_5)_2) . The choice of initiator significantly impacts the polymerization kinetics and polymer properties:

  • HI/I2\text{HI/I}_2 System: Produces polymers with a narrow molecular weight distribution (Mw/Mn1.1\text{M}_w/\text{M}_n \leq 1.1) and controlled molecular weights (Mn\text{M}_n up to 6×1046 \times 10^4) .

  • BF3O(C2H5)2\text{BF}_3\cdot\text{O}(\text{C}_2\text{H}_5)_2 System: Yields higher molecular weights (Mw=6×104\text{M}_w = 6 \times 10^4) but broader distributions (Mw/Mn>2\text{M}_w/\text{M}_n > 2) .

Table 3: Comparison of Polymerization Initiators

InitiatorMw\text{M}_w RangeMw/Mn\text{M}_w/\text{M}_n
HI/I2\text{HI/I}_21046×10410^4–6 \times 10^4≤1.1
BF3O(C2H5)2\text{BF}_3\cdot\text{O}(\text{C}_2\text{H}_5)_26×1046 \times 10^4>2

Polymer Architecture

The resulting polymers feature a poly(vinyl ether) backbone with malonic ester pendants. This structure allows for post-polymerization modifications, such as saponification to convert ester groups into carboxylic acids, enhancing solubility or enabling cross-linking . The living nature of the polymerization ensures precise control over chain length and end-group functionality, which is critical for applications requiring specific thermal or mechanical properties.

Applications in Polymer Science

Tailored Material Properties

Polymers derived from diethyl 2-(2-(vinyloxy)ethyl)malonate exhibit tunable glass transition temperatures (TgT_g) and solubility profiles, depending on the pendant groups and backbone structure. For instance, saponified polymers with carboxylic acid pendants demonstrate pH-responsive behavior, making them suitable for drug delivery systems .

Advanced Material Synthesis

The compound’s ability to form block copolymers via sequential monomer addition has been exploited to create materials with microphase-separated morphologies. These morphologies are essential for applications in nanotechnology, such as templating porous materials or designing self-healing coatings.

Recent Research Findings and Future Directions

Recent studies have focused on optimizing catalytic systems for greener synthesis routes. For example, replacing traditional metal catalysts with immobilized ionic liquids has reduced environmental impact while maintaining high yields . Additionally, computational modeling has provided insights into the transition states of key reactions, enabling the design of more efficient catalysts .

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